Dimethyl(phenyl)silyl hypochlorite
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Overview
Description
Dimethyl(phenyl)silyl hypochlorite is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a hypochlorite group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(phenyl)silyl hypochlorite can be synthesized through the reaction of dimethyl(phenyl)silyl chloride with sodium hypochlorite. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of an inert solvent such as dichloromethane. The reaction proceeds as follows:
(CH3)2PhSiCl+NaOCl→(CH3)2PhSiOCl+NaCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive hypochlorite group.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and mild oxidizing agents. The reaction typically occurs at room temperature.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the hypochlorite group.
Major Products
Oxidation: Aldehydes or ketones, depending on the starting alcohol.
Substitution: Various organosilicon compounds with different functional groups replacing the hypochlorite group.
Scientific Research Applications
Dimethyl(phenyl)silyl hypochlorite has several applications in scientific research:
Organic Synthesis: Used as a reagent for the selective oxidation of alcohols and as a precursor for other organosilicon compounds.
Materials Science:
Biology and Medicine: While specific applications in biology and medicine are limited, the compound’s reactivity may be explored for developing new biochemical tools or therapeutic agents.
Mechanism of Action
The mechanism of action of dimethyl(phenyl)silyl hypochlorite involves the reactivity of the hypochlorite group. In oxidation reactions, the hypochlorite group acts as an oxidizing agent, transferring oxygen to the substrate. In substitution reactions, the hypochlorite group is displaced by nucleophiles, forming new organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(phenyl)silyl chloride: Similar structure but with a chloride group instead of hypochlorite.
Dimethyl(phenyl)silyl lithium: Contains a lithium atom instead of hypochlorite, used in different types of reactions.
Uniqueness
Dimethyl(phenyl)silyl hypochlorite is unique due to the presence of the hypochlorite group, which imparts distinct reactivity compared to other organosilicon compounds. This makes it valuable for specific oxidation and substitution reactions that are not easily achieved with other compounds.
Properties
CAS No. |
142634-35-3 |
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Molecular Formula |
C8H11ClOSi |
Molecular Weight |
186.71 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl] hypochlorite |
InChI |
InChI=1S/C8H11ClOSi/c1-11(2,10-9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
QMYUPYMPYYYOEV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OCl |
Origin of Product |
United States |
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